Cas no 25554-84-1 ((Ethoxycarbonothioyl)thioacetic Acid)

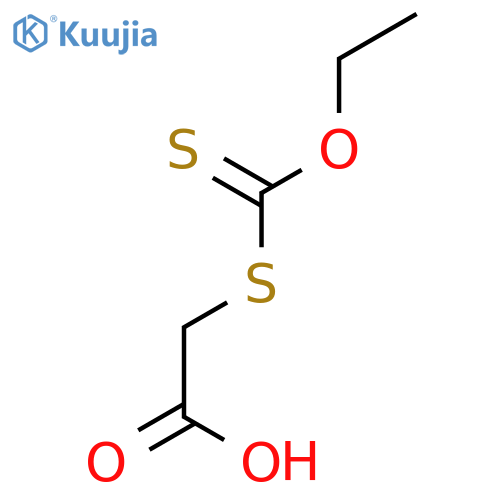

25554-84-1 structure

商品名:(Ethoxycarbonothioyl)thioacetic Acid

CAS番号:25554-84-1

MF:C5H8O3S2

メガワット:180.245219230652

MDL:MFCD00022145

CID:260065

(Ethoxycarbonothioyl)thioacetic Acid 化学的及び物理的性質

名前と識別子

-

- Acetic acid,2-[(ethoxythioxomethyl)thio]-

- [(Ethoxycarbonothioyl)thio]acetic acid

- (Ethoxycarbonothioyl)thioacetic Acid

-

- MDL: MFCD00022145

- インチ: InChI=1S/C5H8O3S2/c1-2-8-5(9)10-3-4(6)7/h2-3H2,1H3,(H,6,7)

- InChIKey: CZLONQRTHUAGMG-UHFFFAOYSA-N

- ほほえんだ: CCOC(=S)SCC(=O)O

計算された属性

- せいみつぶんしりょう: 179.99154

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 46.53

(Ethoxycarbonothioyl)thioacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB415839-1 g |

[(Ethoxycarbonothioyl)thio]acetic acid; 95% |

25554-84-1 | 1g |

€322.50 | 2023-04-24 | ||

| abcr | AB415839-5 g |

[(Ethoxycarbonothioyl)thio]acetic acid; 95% |

25554-84-1 | 5g |

€907.00 | 2023-04-24 | ||

| abcr | AB415839-500 mg |

[(Ethoxycarbonothioyl)thio]acetic acid; 95% |

25554-84-1 | 500MG |

€254.60 | 2022-03-02 | ||

| abcr | AB415839-1g |

[(Ethoxycarbonothioyl)thio]acetic acid, 95%; . |

25554-84-1 | 95% | 1g |

€230.50 | 2025-02-13 | |

| A2B Chem LLC | AF46853-250mg |

[(Ethoxycarbonothioyl)thio]acetic acid |

25554-84-1 | 95% | 250mg |

$142.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D658934-1g |

[(Ethoxycarbonothioyl)thio]acetic Acid |

25554-84-1 | 95% | 1g |

$325 | 2025-02-18 | |

| eNovation Chemicals LLC | D658934-1g |

[(Ethoxycarbonothioyl)thio]acetic Acid |

25554-84-1 | 95% | 1g |

$325 | 2024-08-03 | |

| abcr | AB415839-500mg |

[(Ethoxycarbonothioyl)thio]acetic acid, 95%; . |

25554-84-1 | 95% | 500mg |

€178.10 | 2025-02-13 | |

| A2B Chem LLC | AF46853-10g |

[(Ethoxycarbonothioyl)thio]acetic acid |

25554-84-1 | >95% | 10g |

$1412.00 | 2023-12-31 | |

| A2B Chem LLC | AF46853-5g |

[(Ethoxycarbonothioyl)thio]acetic acid |

25554-84-1 | 95% | 5g |

$1097.00 | 2024-04-20 |

(Ethoxycarbonothioyl)thioacetic Acid 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

25554-84-1 ((Ethoxycarbonothioyl)thioacetic Acid) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 61389-26-2(Lignoceric Acid-d4)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25554-84-1)(Ethoxycarbonothioyl)thioacetic Acid

清らかである:99%

はかる:1g

価格 ($):284.0